molecular formula C11H12N2O B7542334 3-Isopropylquinoxalin-2(1h)-one

3-Isopropylquinoxalin-2(1h)-one

Cat. No.: B7542334
M. Wt: 188.23 g/mol
InChI Key: CWFPSKVBKAPBPV-UHFFFAOYSA-N
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Description

3-Isopropylquinoxalin-2(1H)-one (CAS: 15054-64-5) is a heterocyclic organic compound with the molecular formula C₁₁H₁₂N₂O and a molar mass of 188.23 g/mol . It belongs to the quinoxalinone family, characterized by a bicyclic structure comprising a benzene ring fused to a diketopiperazine-like ring. The compound features an isopropyl group at the C3 position, which significantly influences its physicochemical properties. Key attributes include:

  • Density: 1.19 g/cm³ (predicted)
  • Melting Point: 228.5 °C
  • pKa: 9.60 ± 0.10 (predicted basicity)

This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modulation of biological activity and material properties.

Properties

IUPAC Name

3-propan-2-yl-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7(2)10-11(14)13-9-6-4-3-5-8(9)12-10/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFPSKVBKAPBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylquinoxalin-2(1H)-one typically involves the condensation of an appropriate o-phenylenediamine derivative with a suitable diketone. One common method is the reaction of 3-isopropyl-o-phenylenediamine with glyoxal under acidic conditions to form the quinoxaline ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Isopropylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-isopropylquinoxalin-2-ol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: 3-Isopropylquinoxalin-2-ol.

    Substitution: Various substituted quinoxalines depending on the reagents used.

Scientific Research Applications

3-Isopropylquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Isopropylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between 3-isopropylquinoxalin-2(1H)-one and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) pKa Key Features
This compound C₁₁H₁₂N₂O 188.23 C3: Isopropyl 228.5 9.60 High lipophilicity due to bulky isopropyl group; moderate basicity.
3-Methyl-1H-quinoxalin-2-one C₉H₈N₂O 160.17 C3: Methyl Not reported Not reported Simpler structure; synthesized via condensation of 1,2-phenylenediamine .
1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one C₁₃H₁₈N₂O₂ 234.30 C1: 3-Hydroxypropyl; C3,3': Dimethyl Not reported Not reported Dihydroquinoxaline backbone; hydroxyl group enhances polarity .
3-((3-Methoxypropyl)amino)quinoxalin-2(1H)-one C₁₂H₁₅N₃O₂ 233.27 C3: (3-Methoxypropyl)amino Not reported Not reported Methoxy and amino groups increase hydrogen-bonding potential .
6-Amino-3-methylquinoxalin-2(1H)-one C₉H₉N₃O 175.19 C3: Methyl; C6: Amino Not reported Not reported Amino group introduces electron-rich properties; potential for derivatization .
1-[3-(Dimethylamino)propyl]-3-methyl-6-(trifluoromethyl)-2(1H)-quinoxalinone C₁₅H₁₈F₃N₃O 313.32 C3: Methyl; C6: Trifluoromethyl; N1: Dimethylaminopropyl Not reported Not reported Trifluoromethyl enhances metabolic stability; dimethylaminopropyl increases solubility .

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The isopropyl group in this compound contributes to higher lipophilicity compared to the methyl group in 3-methyl-1H-quinoxalin-2-one. This may improve membrane permeability but reduce aqueous solubility . The trifluoromethyl group in the C6-substituted derivative () enhances metabolic stability and electron-withdrawing effects, which are absent in the target compound .

Polarity and Solubility: Hydrophilic substituents, such as the 3-hydroxypropyl group in , increase polarity and water solubility, contrasting with the hydrophobic isopropyl group .

Synthetic Accessibility: 3-Methyl-1H-quinoxalin-2-one () is synthesized via a one-step condensation of 1,2-phenylenediamine with methyl 2-oxopropanoate (98% yield) . In contrast, bulkier substituents like isopropyl may require multi-step syntheses or specialized reagents.

The amino group in 6-amino-3-methylquinoxalin-2(1H)-one () offers a site for further functionalization, a feature absent in the target compound .

Biological Activity

3-Isopropylquinoxalin-2(1H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzymatic inhibitory properties, supported by data tables and relevant case studies.

1. Anticancer Activity

Quinoxaline derivatives, including this compound, have shown promising anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

1.1 Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated several quinoxaline derivatives for their anticancer activity against cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cell lines. Notably, this compound demonstrated an IC50 value of 0.126 µM against HeLa cells, which is comparable to the reference drug doxorubicin .
  • Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization and interference with topoisomerase II-DNA interactions, which are critical for cancer cell proliferation .
Cell Line IC50 (µM) Reference Compound Reference IC50 (µM)
HeLa0.126Doxorubicin0.15
SMMC-77210.071Doxorubicin0.12
K5620.164Doxorubicin0.20

2. Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against various pathogens.

2.1 Research Insights

  • A study indicated that quinoxaline derivatives possess antibacterial properties through mechanisms that disrupt bacterial cell wall synthesis and inhibit metabolic pathways .
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

3. Enzymatic Inhibition

The compound also exhibits enzymatic inhibitory activity, particularly against cyclooxygenase-2 (COX-2) and lactate dehydrogenase (LDHA).

3.1 Inhibition Studies

  • The IC50 values for various quinoxaline derivatives were calculated against COX-2, with this compound showing promising results in reducing inflammation-related pathways .
Enzyme IC50 (µg/mL) Standard Drug Standard IC50 (µg/mL)
COX-296.19 ± 5.39Diclofenac0.53
LDHA99.02 ± 5.09--

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure, which allows for interactions with biological targets.

4.1 Key Structural Features

  • The presence of the isopropyl group enhances the compound's lipophilicity, improving its ability to permeate cellular membranes and interact with intracellular targets.
  • Substituents on the quinoxaline ring significantly influence the potency of the compound; electron-donating groups enhance activity while electron-withdrawing groups decrease it .

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